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molecular formula C14H16O2 B8663816 2-Acetyl-4-phenylcyclohexanone

2-Acetyl-4-phenylcyclohexanone

Cat. No. B8663816
M. Wt: 216.27 g/mol
InChI Key: HLJFXCWDRATSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845228

Procedure details

40% Boron trifluoride-acetic acid complex, 5.5 g, was ice-cooled and a mixture of 2 g of 4-phenylcyclohexanone and 2.35 g of acetic anhydride was dropwise added to the complex. After stirring for 30 minutes under ice cooling and at room temperature for 4 hours, 10 ml of saturated ammonium acetate aqueous solution was added to the mixture followed by stirring at 80° C for 1.5 hours. The reaction mixture was extracted with ether and the extract was purified to obtain 1.77 g of 2-acetyl-4-phenylcyclohexanone.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C([O-])(=O)C.[NH4+]>[C:14]([CH:9]1[CH2:8][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:12][CH2:11][C:10]1=[O:13])(=[O:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes under ice cooling and at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was dropwise added to the complex
STIRRING
Type
STIRRING
Details
by stirring at 80° C for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
the extract was purified

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1C(CCC(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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